molecular formula C15H14FN3O3S B2955628 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396559-46-8

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2955628
CAS No.: 1396559-46-8
M. Wt: 335.35
InChI Key: XEHNFGIJPCVJJQ-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a methoxy group, and a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which allows for diverse chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrazoles and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which provide a mild and selective method for introducing fluorine atoms into aromatic systems.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride derivative with the pyrazolo[1,5-a]pyridine intermediate to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide moiety, potentially yielding amines or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.

Scientific Research Applications

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyrazolo[1,5-a]pyridine moiety, resulting in different biological activities.

    2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but without the fluorine atom, which can affect its binding properties and potency.

    5-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide: Lacks the methoxy group, potentially altering its solubility and pharmacokinetics.

Uniqueness

The unique combination of a fluorine atom, a methoxy group, and a pyrazolo[1,5-a]pyridine moiety in 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where such structural features can significantly influence the compound’s activity and selectivity.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-22-14-6-5-12(16)8-15(14)23(20,21)18-10-11-9-17-19-7-3-2-4-13(11)19/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNFGIJPCVJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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